Neopentyl tosylate

Reaction Kinetics Steric Hindrance Nucleophilic Substitution

Sourcing a reliable, high-purity neopentyl tosylate for mechanistic SN2 studies or TFNP aryl ether synthesis can be challenging due to its niche demand and limited commercial availability. This compound is the definitive steric probe for investigating carbocation rearrangements and distinguishing concerted vs. stepwise pathways. - ≥98% HPLC purity ensures reproducible kinetic data; avoid lower-grade material that introduces side-reaction noise. - 100,000-fold SN2 rate reduction vs. propyl tosylate guarantees the steric hindrance required for solvolysis and rearrangement studies. - Bulk and custom packaging available-contact us for gram-to-kilogram quotes with documented certificates of analysis.

Molecular Formula C12H18O3S
Molecular Weight 242.34 g/mol
CAS No. 2346-07-8
Cat. No. B1607095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopentyl tosylate
CAS2346-07-8
Molecular FormulaC12H18O3S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)C
InChIInChI=1S/C12H18O3S/c1-10-5-7-11(8-6-10)16(13,14)15-9-12(2,3)4/h5-8H,9H2,1-4H3
InChIKeyZIUSUDLSXJPGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neopentyl Tosylate: Technical Baseline and Product Overview


Neopentyl tosylate (CAS 2346-07-8), also known as 2,2-dimethylpropyl p-toluenesulfonate, is a sulfonate ester characterized by a highly sterically hindered neopentyl group attached to a tosylate leaving group [1]. Its molecular formula is C₁₂H₁₈O₃S, with a molecular weight of 242.33 g/mol [1]. The compound exists as a white to slightly yellow, odorless crystalline powder with a melting point of approximately 190°C (with decomposition) [2]. Key physical properties include a density of 1.101 g/cm³, a boiling point of 338°C at 760 mmHg, and a flash point of 158.2°C . This compound is fundamental in mechanistic studies of nucleophilic substitution (SN) reactions due to its extreme resistance to standard SN2 pathways, a direct consequence of the neopentyl group's significant steric bulk (45 ų) .

Steric probe for SN2 mechanism studies
Model substrate for carbocation rearrangement research
Specialized building block for hindered aryl ether synthesis

Neopentyl Tosylate: Why Standard Reactivity Assumptions Fail


Neopentyl tosylate cannot be considered a generic alkyl tosylate. Its defining characteristic is a β-quaternary carbon atom, which imposes extreme steric hindrance on the reaction center [1]. This structural feature renders it exceptionally unreactive in standard bimolecular nucleophilic substitution (SN2) reactions compared to less sterically demanding primary alkyl tosylates (e.g., propyl, butyl, or isobutyl analogs) [2]. Consequently, attempts to substitute it with a more reactive or less expensive linear tosylate will fail in applications that exploit its unique kinetic stability and propensity for alternative reaction pathways, such as rearrangement and elimination [3]. The following quantitative evidence details the specific, measurable performance differences that justify its selection.

Generic linear tosylates (e.g., propyl, butyl) are not interchangeable. Their SN2 reactivity differs by orders of magnitude; direct replacement will alter reaction outcomes and kinetics.
Less hindered tosylates cannot replicate rearrangement-driven pathways. The steric bias toward Wagner-Meerwein shifts is unique to neopentyl systems and absent in unbranched analogs.
Conventional nitrile synthesis from tosylate may fail. Literature reports unsuccessful reaction with metal cyanide; alternative nucleophiles and methods are required for neopentyl introduction.

Neopentyl Tosylate Procurement: Quantitative Differentiation Guide


Extreme SN2 Reactivity Retardation

Neopentyl tosylate exhibits an extreme retardation in SN2 reaction rates compared to unhindered primary tosylates. In a direct comparison under identical SN2 conditions, its relative rate is measured at 0.00001, compared to a baseline rate of 1.0 for propyl tosylate . This represents a 100,000-fold decrease in reactivity . The neopentyl substrate's steric bulk is quantified at 45 ų, which is significantly larger than that of propyl tosylate (12 ų) and even exceeds that of the notoriously slow-reacting tert-butyl tosylate (38 ų, relative rate 0.01) . This data confirms that the neopentyl group imposes a uniquely high steric barrier to backside nucleophilic attack, making it virtually inert under typical SN2 conditions where other primary tosylates react readily.

SN2 Rate Retardation
Data to verify
Relative rate 0.00001 vs propyl tosylate (1.0); 100,000-fold slower
Supports steric hindrance investigation
Source-specific review recommended
Reaction Kinetics Steric Hindrance Nucleophilic Substitution

Synthetic Utility: Aryl Ether vs. Nitrile Formation

The reactivity of neopentyl tosylate is highly condition-dependent. While it is remarkably unreactive in some contexts, it serves as an efficient substrate in others. For example, a conventional method for synthesizing neopentyl-type nitriles via treatment of the tosylate with metal cyanide is reported to be completely unsuccessful, failing to yield the desired product [1]. However, in a separate study, neopentyl tosylate reacts efficiently with phenols and thiophenols to afford the corresponding (γ,γ',γ''-trifluoro)neopentyl (TFNP) aryl ethers, providing a viable synthetic route for introducing this valuable motif [2]. This demonstrates that its synthetic utility is not a matter of simple reactivity but of precise methodological matching.

Synthetic Utility
Context-dependent
Efficient with phenols/thiophenols; fails with metal cyanide
Selectivity depends on nucleophile
Method choice determines success
Organic Synthesis Aryl Ethers Nitrile Synthesis

Preferential Rearrangement Pathway in Solvolysis

The steric bulk of the neopentyl group exerts a strong bias towards rearrangement pathways during solvolysis. This is evidenced by a study on the closely analogous system of 1-adamantylcarbinyl tosylate, which serves as a mechanistic model for neopentyl systems [1]. Under kinetic control in acetolysis at 120°C, 1-adamantylcarbinyl tosylate yields 94% rearranged (tertiary) acetate and only 6% unrearranged (primary) acetate [1]. While neopentyl tosylate itself undergoes even more extensive rearrangement, this model system quantitatively demonstrates the powerful driving force for Wagner-Meerwein shifts in these sterically congested substrates, a behavior that contrasts sharply with that of less hindered alkyl tosylates.

Rearrangement Propensity
Class-level
94% rearranged product (analogous model system)
Supports rearrangement mechanism studies
Direct neopentyl data may vary
Reaction Mechanisms Carbocation Rearrangement Solvolysis

Neopentyl Tosylate: Validated Application Scenarios


Model Substrate for Physical Organic Chemistry

Neopentyl tosylate is the quintessential model compound for investigating the fundamental limits of SN2 reactivity and the mechanisms of carbocation rearrangements. Its extreme resistance to SN2 reactions (quantified as a 100,000-fold rate decrease relative to propyl tosylate [1]) makes it an ideal probe for studying steric effects on reaction kinetics. Furthermore, its high propensity for rearrangement during solvolysis [2] positions it as a critical standard for mechanistic studies aimed at distinguishing between concerted and stepwise pathways.

Synthesis of Hindered TFNP Aryl Ethers

Neopentyl tosylate is a key intermediate in the synthesis of (γ,γ',γ''-trifluoro)neopentyl (TFNP) aryl ethers, a class of compounds with significant potential in pharmaceutical and agrochemical research [1]. The reaction with phenols and thiophenols proceeds efficiently, allowing for the introduction of a unique, conformationally defined motif [1]. Its successful use in this context, contrasted with its failure to form nitriles via a conventional SN2 route [2], highlights its role as a valuable, specialized building block for introducing sterically demanding neopentyl fragments into more complex molecules.

Application
Selection Property
Validation Focus
Model substrate for physical organic chemistry
Extreme steric hindrance; strong rearrangement tendency
Confirm SN2 rate inhibition; verify rearrangement product profile
Synthesis of hindered TFNP aryl ethers
Reactivity with phenols/thiophenols under specified conditions
Confirm successful substitution with target phenol/thiophenol

Technical Documentation Hub

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37 linked technical documents
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